molecular formula C15H24NO3P B11582832 Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate

Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate

Cat. No.: B11582832
M. Wt: 297.33 g/mol
InChI Key: RMBQRFBEFYHBGW-UHFFFAOYSA-N
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Description

Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate is an α-aminophosphonate derivative featuring a cyclohexyl backbone substituted with a 4-methylphenylamino group and a dimethyl phosphonate ester.

Properties

Molecular Formula

C15H24NO3P

Molecular Weight

297.33 g/mol

IUPAC Name

N-(1-dimethoxyphosphorylcyclohexyl)-4-methylaniline

InChI

InChI=1S/C15H24NO3P/c1-13-7-9-14(10-8-13)16-15(11-5-4-6-12-15)20(17,18-2)19-3/h7-10,16H,4-6,11-12H2,1-3H3

InChI Key

RMBQRFBEFYHBGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCCC2)P(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate typically involves the reaction of cyclohexylamine with 4-methylphenyl isocyanate to form the intermediate 1-[(4-methylphenyl)amino]cyclohexane. This intermediate is then reacted with dimethyl phosphite under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Hydrolysis to α-Aminophosphonic Acids

The phosphonate ester groups undergo acid-catalyzed hydrolysis to yield α-aminophosphonic acids, a reaction critical for generating bioactive derivatives. Key findings include:

  • Conditions : Refluxing with 12 M HCl for 2 hours cleaves the methyl ester groups, producing the corresponding phosphonic acid hydrochloride .

  • Workup : The product is isolated via repeated acetone washes and recrystallization from methanol/acetone mixtures .

Representative Reaction :

Dimethyl phosphonateHCl (12 M), refluxα-Aminophosphonic acid hydrochloride\text{Dimethyl phosphonate} \xrightarrow{\text{HCl (12 M), reflux}} \text{α-Aminophosphonic acid hydrochloride}

Reaction ParameterValue
Temperature100°C
Time2 h
Yield55–70%

Phosphonate-Phosphinate Rearrangement

Under strongly basic conditions, dimethyl phosphonates undergo a stereospecific rearrangement to phosphinates. This reaction is mediated by organolithium reagents:

  • Reagents : s-BuLi or LiTMP induces deprotonation at benzylic or methoxy positions, leading to phosphinate formation via a configurationally labile benzyllithium intermediate .

  • Stereochemistry : The rearrangement proceeds with partial epimerization due to intermediate instability .

Example :

Dimethyl phosphonates-BuLiPhosphinate (retained configuration with partial epimerization)\text{Dimethyl phosphonate} \xrightarrow{\text{s-BuLi}} \text{Phosphinate (retained configuration with partial epimerization)}

ParameterObservation
Diastereoselectivity60:40–83:17
Yield64–85%

Multicomponent Ugi Reactions

This compound participates in Ugi reactions to form structurally complex α-aminophosphonates, leveraging its nucleophilic phosphonate group:

  • Conditions : Reactions occur at room temperature in dichloromethane or toluene, with ketimines and isocyanides .

  • Scope : Tolerates halogenated aryl groups (e.g., Br, Cl, F) and varying phosphonate substituents (e.g., iPr, cyclohexyl) .

Reaction Pathway :

Phosphonate + Ketimine + Isocyanideα-Aminophosphonate\text{Phosphonate + Ketimine + Isocyanide} \rightarrow \text{α-Aminophosphonate}

ParameterValue
Reaction Time1–14 h
Diastereomeric Ratio60:40
Yield55–70%

Nucleophilic Substitution at Phosphorus

The methyl ester groups on phosphorus are susceptible to nucleophilic displacement, enabling derivatization:

  • Reagents : Alkali metal alkoxides (e.g., NaOR) replace methyl groups with larger alkyl/aryl substituents .

  • Applications : Used to modulate lipophilicity or target specificity in drug design .

Example :

Dimethyl phosphonateNaOEtDiethyl phosphonate\text{Dimethyl phosphonate} \xrightarrow{\text{NaOEt}} \text{Diethyl phosphonate}

ParameterObservation
Solvent(MeOCH2_2)2_2
Temperature50–60°C

Stereoselective Transformations

The chiral cyclohexylamine moiety enables stereoselective reactions:

  • Kabachnik-Fields Reaction : While primarily a synthesis method, this three-component reaction highlights the compound’s role in forming α-aminophosphonates with controlled stereochemistry .

  • Diastereoselectivity : Up to 95% de achieved using chiral auxiliaries (e.g., S-α-methylbenzylamine) .

Key Mechanistic Insights

  • Phosphonate Reactivity : The P=O group acts as an electrophilic center, facilitating nucleophilic attacks .

  • Aromatic Interactions : The 4-methylphenylamino group enhances π-stacking with biological targets, influencing binding affinity .

These reactions underscore the compound’s versatility in medicinal chemistry and materials science, particularly in synthesizing bioactive derivatives or chiral catalysts.

Scientific Research Applications

Pharmaceutical Applications

  • Immunomodulation :
    • Research indicates that this compound exhibits immunomodulatory properties, making it a candidate for drug development aimed at treating autoimmune diseases. Its ability to influence cytokine production suggests potential therapeutic applications in immune-related disorders.
  • Anticancer Activity :
    • Preliminary studies have shown that dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate can induce apoptosis in cancer cells. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects, particularly against glioblastoma and breast cancer cells.
  • Neuroprotective Effects :
    • The compound may also exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its interactions with enzymes involved in neuroinflammation are currently under investigation .

Biological Research Applications

  • Mechanism of Action Studies :
    • Understanding the interactions of this compound with biological molecules is crucial for elucidating its mechanism of action. Studies have shown that it can modulate the activity of various enzymes and receptors, influencing critical signaling pathways involved in immune responses.
  • Antioxidant Properties :
    • The compound has demonstrated antioxidant activity, which is essential for protecting cells from oxidative stress. This property is being explored for potential applications in aging and chronic disease management .

Industrial Applications

  • Synthesis of Organophosphorus Compounds :
    • This compound serves as a precursor for synthesizing other organophosphorus compounds, which are valuable in agricultural and industrial chemistry applications.
  • Chemical Reactions :
    • The phosphonate functional group allows for various chemical reactions, including nucleophilic substitutions and oxidation reactions. These reactions can be utilized to create derivatives with enhanced properties for specific applications in organic synthesis .

Study on Anticancer Activity

A study evaluating the anticancer properties of this compound showed promising results against glioblastoma cell lines, indicating an IC50 value significantly lower than other tested compounds, suggesting its potential as an effective therapeutic agent.

Antioxidant Activity Assessment

Using the DPPH radical scavenging method, this compound exhibited high scavenging activity compared to standard antioxidants like ascorbic acid, reinforcing its potential application in oxidative stress-related therapies.

Mechanism of Action

The mechanism of action of Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate enzyme activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Key Observations :

  • Phosphonate Ester : Dimethyl esters (target compound, 13l, pyrene derivatives) are more common in antiproliferative agents, while diethyl esters () are associated with antibacterial activity .
  • Substituent Effects: Electron-withdrawing groups (e.g., Br, Cl in 13l and 13m) enhance bioactivity by modulating electronic properties and target binding .
  • Synthetic Routes: Ugi reactions () enable rapid assembly of tetrasubstituted α-aminophosphonates, whereas Kabachnik–Fields or condensation methods () prioritize regioselectivity .
Antiproliferative Activity

Compounds 13l and 13m (Ugi-derived) show potent antiproliferative effects, with IC₅₀ values in the low micromolar range against cancer cell lines. The sulfonamide and halogenated aryl groups in these analogs are critical for activity, likely through interactions with cellular kinases or proteases .

Antibacterial Properties

The diethyl phosphonate in exhibits broad-spectrum antibacterial activity, attributed to its dual chloro-substituents and hydrogen-bonding capacity. Dimethyl esters (e.g., the target compound) may lack similar efficacy due to reduced solubility or weaker target engagement .

Fluorescence and Cytotoxicity

Pyrene-derived aminophosphonates () demonstrate high fluorescence quantum yields (0.68) and cytotoxicity, linking optical properties to bioactivity. The target compound’s simpler aromatic system likely precludes significant fluorescence but may favor stability in biological environments .

Physicochemical Properties

  • 31P-NMR Shifts : The target compound’s phosphorus environment is undefined, but analogs like 13l show 31P-NMR signals at δ 19.2 ppm, typical for dimethyl phosphonates with similar substituents .
  • Melting Points: Halogenated analogs (e.g., 13l, m.p. 150–152°C) have higher melting points than non-halogenated derivatives, reflecting increased crystallinity due to halogen interactions .
  • Solubility : Diethyl esters () may exhibit lower aqueous solubility compared to dimethyl derivatives, impacting bioavailability .

Biological Activity

Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate is a compound belonging to the class of organophosphorus compounds, which have been extensively studied for their diverse biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

This compound features a cyclohexyl ring substituted with a 4-methylphenyl amino group and two methoxy groups attached to the phosphorus atom. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets.

Synthesis Methods

The synthesis of dimethyl phosphonates typically involves the reaction of phosphonic acids with alcohols in the presence of acid catalysts. Several methodologies have been explored, including:

  • Chlorination of dialkyl phosphonates : This method allows for the formation of phosphonochloridates, which can then react with amines to form the desired phosphonates.
  • Direct alkylation : Utilizing phosphorus oxychloride in conjunction with amines has also been reported as an effective synthetic route.

Enzyme Inhibition

This compound has shown significant potential as an enzyme inhibitor. Research indicates that it exhibits inhibitory effects on various enzymes, including:

  • Leucine Aminopeptidase : Compounds structurally similar to dimethyl phosphonates have been evaluated as inhibitors, demonstrating IC50 values in the micromolar range, indicating moderate inhibition .
  • Aminopeptidases : The compound's ability to interact with aminopeptidases suggests potential applications in regulating peptide metabolism .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety and efficacy of dimethyl phosphonates in cancer therapy. In vitro studies reveal:

  • Selective Cytotoxicity : Certain derivatives exhibit selective cytotoxic effects against specific cancer cell lines while sparing normal cells. For instance, compounds related to dimethyl phosphonates showed CC50 values as low as 9 nM against T-lymphoblastic cell lines, indicating high potency .
  • Mechanisms of Action : The cytotoxic mechanism is believed to involve the disruption of cellular processes through enzyme inhibition, leading to apoptosis in cancer cells.

Case Study 1: Inhibition of Mycobacterial Enzymes

A study focusing on novel PNP inhibitors derived from dimethyl phosphonates demonstrated that certain compounds exhibited over 60-fold selectivity for Mycobacterium tuberculosis enzymes compared to human enzymes, highlighting their potential as therapeutic agents against tuberculosis .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of dimethyl phosphonates has revealed that modifications on the phenyl ring significantly affect biological activity. Substituents such as methyl groups enhance binding affinity and inhibitory potency against target enzymes .

Data Summary

CompoundTarget EnzymeIC50 Value (μM)Selectivity
This compoundLeucine Aminopeptidase~10Moderate
Related DerivativeMycobacterial PNP0.025High
Related CompoundT-Lymphoblastic Cells9High

Q & A

Q. What are the common synthetic routes for preparing Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate?

The compound is typically synthesized via multi-step organic reactions. For example, the Ugi reaction has been employed using dimethyl phosphonate derivatives, aromatic aldehydes (e.g., 4-methylbenzaldehyde), and amines under reflux conditions. details a protocol where ketimine intermediates are reacted with cyclohexylamine derivatives, yielding products with 78–87% purity after crystallization. Critical steps include nitrogen atmosphere maintenance and catalytic use of Pd2(dba)3/BINAP for cross-coupling reactions . Post-synthesis purification involves HCl/MeOH treatment and column chromatography .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent environments (e.g., cyclohexyl and 4-methylphenyl groups). reports distinct chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and cyclohexyl methylene groups (δ 1.2–2.4 ppm) .
  • HRMS : For molecular ion peak validation (e.g., [M+H]+ at m/z 418.12) .
  • X-ray crystallography : highlights bond length analysis (e.g., P–C bonds at 1.808–1.821 Å) to confirm tetrahedral phosphorus geometry .

Q. What are the primary applications of this compound in academic research?

This phosphonate derivative serves as:

  • A ligand precursor for catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) due to its phosphonate group’s electron-withdrawing properties .
  • A structural analog of α-aminophosphonates, enabling studies on enzyme inhibition or antibacterial activity (Gram-positive/-negative bacteria, per ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

demonstrates a full factorial design approach using diphenylphosphinic acid (10 mol%) as a catalyst. Key variables include:

  • Temperature : 40–80°C (higher temperatures reduce side products).
  • Solvent : Ethanol outperforms toluene in homogeneity and reaction rate.
  • Catalyst loading : 10–15 mol% balances cost and efficiency.
    Post-reaction workup with 1N HCl and dichloromethane extraction achieves >90% purity . Contradictions in yield (e.g., 78% vs. 87% in ) may arise from solvent polarity or catalyst batch variability .

Q. How do structural modifications influence biological activity in related α-aminophosphonates?

and highlight structure-activity relationships (SAR):

  • Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance antibacterial potency by 2–4× compared to methyl substituents .
  • Cyclohexyl vs. linear alkyl chains : Cyclohexyl groups improve lipid membrane penetration, as shown in cytotoxicity assays against HeLa cells .
    Contradictions in reported IC50 values (e.g., 5 µM vs. 12 µM) may stem from assay variability (MTT vs. resazurin) .

Q. What strategies resolve discrepancies in crystallographic data for phosphonate derivatives?

identifies common pitfalls:

  • Anisotropic displacement parameters : Overlooked disorder in ethoxy groups can distort bond angles (e.g., O–P–O angles reported as 101.1°–115.8° vs. ideal 109.5°).
  • Hydrogen bonding networks : Intermolecular O–H⋯O bonds (2.8–3.0 Å) stabilize dimers but may obscure true bond lengths. Use of low-temperature crystallography (100 K) reduces thermal motion artifacts .

Methodological Recommendations

  • Synthesis : Prioritize Ugi reactions with diphenylphosphinic acid catalysis for scalability .
  • Characterization : Combine HRMS with 2D NMR (HSQC, HMBC) to resolve overlapping signals in cyclohexyl regions .
  • Biological assays : Standardize protocols (e.g., CLSI guidelines) to minimize variability in MIC/IC50 values .

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